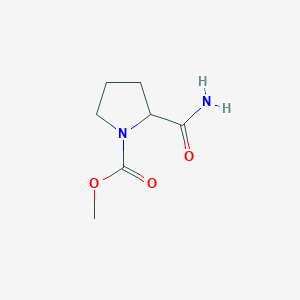
1-But-1-ynyl-1-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-But-1-ynyl-1-methylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a methyl group and a but-1-ynyl group. This compound is of interest in various scientific fields due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-But-1-ynyl-1-methylcyclohexane can be synthesized through several methods, including:
Hydroboration-Oxidation: Starting with cyclohexene, the compound undergoes hydroboration followed by oxidation to introduce the but-1-ynyl group.
Alkylation: Cyclohexane can be alkylated using but-1-yne and a suitable catalyst to introduce the but-1-ynyl group.
Grignard Reaction: Reacting cyclohexane with a Grignard reagent derived from but-1-yne can also yield the desired compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced through catalytic processes that ensure high yield and purity. These methods often involve the use of transition metal catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-But-1-ynyl-1-methylcyclohexane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: Substitution reactions can introduce different functional groups onto the cyclohexane ring.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various halogenating agents and nucleophiles are employed.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
1-But-1-ynyl-1-methylcyclohexane has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-But-1-ynyl-1-methylcyclohexane exerts its effects depends on the specific application. For example, in biochemical assays, it may interact with enzymes to inhibit or activate their activity. The molecular targets and pathways involved vary based on the context of the research.
Comparison with Similar Compounds
1-But-1-ynyl-1-methylcyclohexane is unique due to its specific structural features. Similar compounds include:
1-Methylcyclohexane: Lacks the but-1-ynyl group.
1-Butynylcyclohexane: Lacks the methyl group.
1,1-Dimethylcyclohexane: Has two methyl groups instead of one.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C11H18 |
|---|---|
Molecular Weight |
150.26 g/mol |
IUPAC Name |
1-but-1-ynyl-1-methylcyclohexane |
InChI |
InChI=1S/C11H18/c1-3-4-8-11(2)9-6-5-7-10-11/h3,5-7,9-10H2,1-2H3 |
InChI Key |
OYCONHKLXGNXGU-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC1(CCCCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzenamine, 4-[(4-aminophenyl)azo]-2-methoxy-](/img/structure/B15349773.png)




![methyl (1R,4S,5S)-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B15349796.png)
![1-Methyl-2-oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde](/img/structure/B15349797.png)




